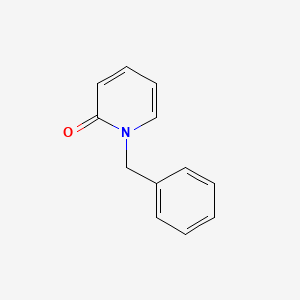

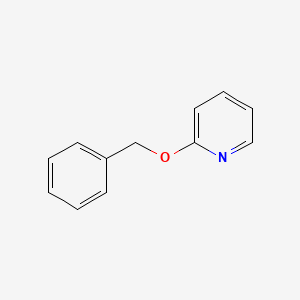

2-(Benzyloxy)pyridine

Vue d'ensemble

Description

2-(Benzyloxy)pyridine (2-BP) is an organic compound belonging to the class of pyridines. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. 2-BP is a versatile building block in organic synthesis due to its ease of synthesis and its ability to undergo various chemical transformations. It has been used in the synthesis of a wide range of compounds, such as anticonvulsants, anti-inflammatory agents, and analgesics.

Applications De Recherche Scientifique

Anionic Rearrangement

A study on the anionic rearrangement of 2-benzyloxypyridine reveals a pyridine-directed metalation leading to 1,2-migration of pyridine. This method yields several aryl pyridyl carbinols effectively, providing a route for the synthesis of carbinoxamine, an antihistamine drug (Yang & Dudley, 2009).

Chemosensor for Fluoride Ions

2,6-Bis(2-benzimidazolyl)pyridine, a neutral tridentate ligand derived from 2-(benzyloxy)pyridine, shows potential as a chemosensor for fluoride ions. Studies using UV–vis spectroscopy, fluorescence spectroscopy, and 1H NMR techniques confirm its efficacy as a chemical shift and optical modification-based sensor (Chetia & Iyer, 2008).

Synthesis and Characterization of Compounds

The synthesis of asymmetric derivatives involving this compound has been explored, with evaluation of their antioxidant and antimitotic activities. These molecules exhibit good drug-like characteristics based on Lipinski's rule of five, indicating potential pharmaceutical applications (Pund et al., 2022).

Photocatalytic Degradation of Pyridine in Water

Research on the TiO2 photocatalytic degradation of pyridine in water, where pyridine shares a structural component with this compound, has been conducted. This study provides insights into the environmental remediation processes for pyridine-containing compounds (Maillard-Dupuy et al., 1994).

Cytotoxicity Evaluation

Research into 2-(Aryloxymethyl)-5-benzyloxy-1-methyl-1H-pyridin-4-ones, derived from this compound, reveals their potential in cytotoxicity against various cancer cells. This study enhances our understanding of the therapeutic applications of such compounds (Chen et al., 2003).

Spectral Characteristics

A study of the spectral characteristics of 2-amino-3-benzyloxypyridine in various solvents, pH levels, and in the presence of β-cyclodextrin, highlights its potential applications in chemical analysis and sensing technologies (Prabhu et al., 2010).

Safety and Hazards

The safety data sheet for 2-(Benzyloxy)pyridine indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Protective measures such as wearing suitable gloves, eye protection, and face protection are recommended when handling this compound .

Orientations Futures

Given the importance of pyridine derivatives in various fields, there is a need for more research into the synthesis and functionalization of 2-(Benzyloxy)pyridine . This includes developing robust synthetic routes and improving the reaction success of 2-pyridyl boron nucleophiles in cross-coupling reactions .

Mécanisme D'action

Target of Action

2-(Benzyloxy)pyridine is a type of organic compound known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring It’s known that pyridine derivatives have been used as synthetic intermediates and exhibit several biological activities .

Mode of Action

It’s known that pyridine derivatives can be used to synthesize a wide range of heterocyclic compounds . The 2-pyridones substrates are synthetically multilateral, where they can be used to synthesize a wide range of heterocyclic compounds and as a drug synthesis raw material .

Biochemical Pathways

Pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring, has been shown to have a wide range of biological activities .

Pharmacokinetics

It’s known that this compound is a relatively stable compound .

Result of Action

It’s known that pyridine derivatives exhibit several biological activities .

Action Environment

It’s known that the suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of compounds like this compound, is exceptionally mild and functional group tolerant .

Analyse Biochimique

Biochemical Properties

2-(Benzyloxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) through molecular docking studies . These interactions suggest that this compound may influence key cellular signaling pathways, potentially affecting cell growth and proliferation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with AKT1 can lead to alterations in the PI3K/AKT signaling pathway, which is crucial for cell survival and growth . Additionally, its binding to ERα and HER2 may impact gene expression related to cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its binding to AKT1 may inhibit the kinase activity, thereby affecting downstream signaling pathways . Similarly, its interaction with ERα and HER2 can modulate their activity, influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products may have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with cellular toxicity and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of its metabolites can influence its overall biochemical activity. For example, its interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites that may affect cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s log Kow value of 3.05 suggests moderate hydrophobicity, which influences its distribution in lipid-rich environments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with nuclear receptors like ERα suggests that it may localize to the nucleus, where it can influence gene expression .

Propriétés

IUPAC Name |

2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBDGKGJYMSJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304341 | |

| Record name | 2-(Benzyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40864-08-2 | |

| Record name | 40864-08-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Benzyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Benzyloxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

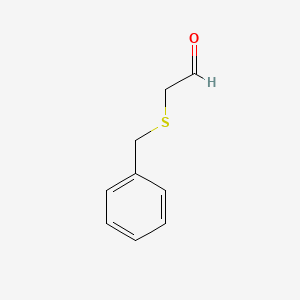

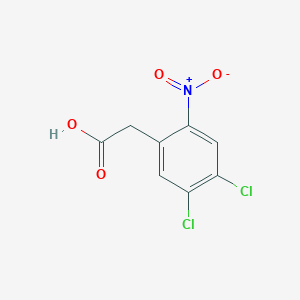

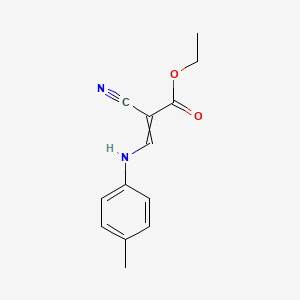

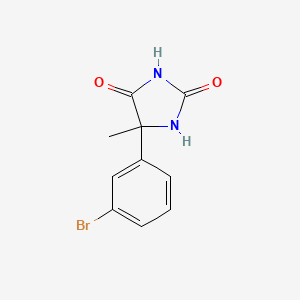

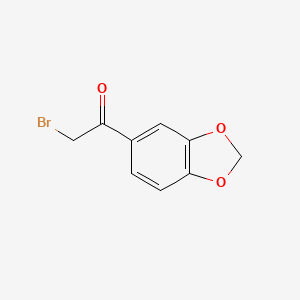

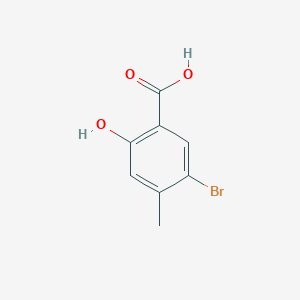

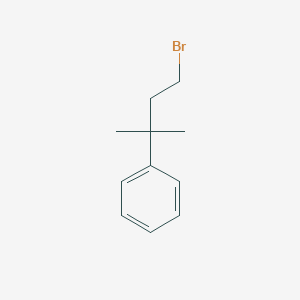

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the key chemical transformation associated with 2-(Benzyloxy)pyridine?

A1: The title of the research paper highlights a "rearrangement" reaction involving this compound []. While the abstract doesn't provide specifics, this suggests the compound undergoes a structural change under certain conditions, potentially leading to a different isomer or a new molecule entirely.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]thiazol-2-yloxy)acetic acid](/img/structure/B1267729.png)

![n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide](/img/structure/B1267730.png)

![Ethyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267736.png)